![molecular formula C9H6Cl3N3O B14118263 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the class of benzoimidazoles, which are known for their biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of immune checkpoint molecules and Axl in melanoma cells . This inhibition can enhance the response to chemotherapy drugs like cisplatin, making it a potential coadjuvant therapy in cancer treatment .
相似化合物的比较
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown significant biological activities.
Imidazo[1,2-a]pyridine derivatives: Known for their anticancer properties and structural similarities.
1H-Thieno[3,4-d]imidazole-4-carboxamide: Another compound with a similar structure and potential biological activities.
Uniqueness
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific molecular targets and enhance chemotherapy response sets it apart from other similar compounds.
属性
分子式 |
C9H6Cl3N3O |
|---|---|
分子量 |
278.5 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H6Cl3N3O/c10-9(11,12)8-14-5-3-1-2-4(7(13)16)6(5)15-8/h1-3H,(H2,13,16)(H,14,15) |
InChI 键 |
VYXZBGKNIYHAON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


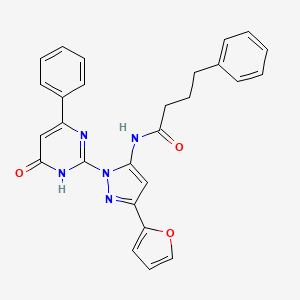
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
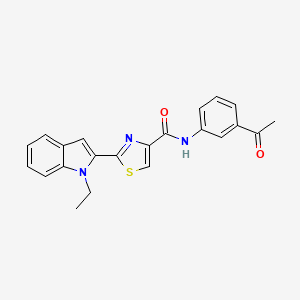

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
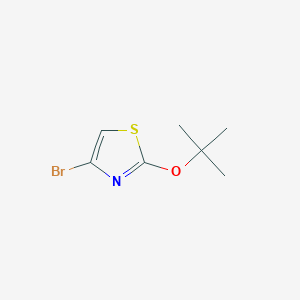
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)

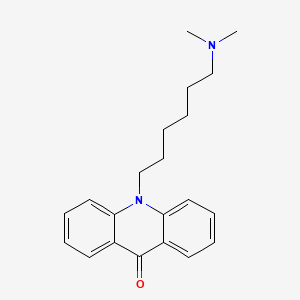

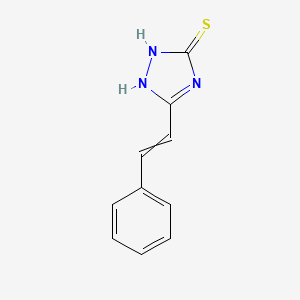
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
